N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at position 1 and a 4-ethoxyphenyl carboxamide moiety at position 2. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological studies, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-19-12-10-18(11-13-19)23-22(26)25-16-15-24-14-6-9-20(24)21(25)17-7-4-3-5-8-17/h3-14,21H,2,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXDHGIOXYWTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136153 | |
| Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900012-18-2 | |
| Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900012-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and metal-free conditions can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as ceric ammonium nitrate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like ceric ammonium nitrate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
Structural Characteristics
The structural features of N-EPC-Ph-DHPPyr-CONH2 include:
- An ethoxy group, which may enhance solubility and biological activity.
- A phenyl moiety that contributes to its interaction with biological targets.
Medicinal Chemistry
N-EPC-Ph-DHPPyr-CONH2 is primarily explored for its potential as a pharmaceutical agent. Research has indicated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant biological activities, including:
- Antitumor Properties : Compounds within this class have shown promise in inhibiting tumor growth.
- Neuroprotective Effects : Some derivatives are being investigated for their ability to protect neuronal cells from damage.
- Antimicrobial Activity : The structural characteristics may confer efficacy against various microbial pathogens.
Synthesis and Derivative Studies
The synthesis of N-EPC-Ph-DHPPyr-CONH2 typically involves several key steps, often utilizing catalysts such as palladium or other transition metals to facilitate the formation of the heterocyclic structures. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy and safety profiles.
Interaction Studies
Interaction studies with biological targets are essential for elucidating the pharmacodynamics of N-EPC-Ph-DHPPyr-CONH2. These studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound interacts with specific receptors or enzymes.
- Mechanism of Action Investigations : Understanding how the compound exerts its effects at the molecular level.
Comparative Analysis with Related Compounds
N-EPC-Ph-DHPPyr-CONH2 shares structural similarities with several related compounds, which can provide insights into its potential applications. Below is a comparative table highlighting some notable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dihydropyrrolo[1,2-a]pyrazinones | Similar bicyclic framework | Antitumor properties |
| Pyrrolopyrazines | Contains pyrrole and pyrazine moieties | Neuroprotective effects |
| Pyrazinone Derivatives | Often fused with heterocycles | Antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Key Differences : Replaces the 4-ethoxyphenyl group with a 2,6-difluorophenyl substituent.
- Impact : Fluorination increases electronegativity and metabolic stability but reduces lipophilicity (clogP: ~3.2 vs. ~3.8 for the ethoxy analog). Molecular mass increases to 397.425 g/mol due to fluorine atoms .
- Applications : Fluorinated analogs often show enhanced bioavailability and target affinity in kinase inhibitors .
N-(tert-Butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Key Differences : Substitutes the 4-ethoxyphenyl group with a tert-butyl carboxamide.
- However, it improves solubility in nonpolar solvents (e.g., logS: -4.1 vs. -5.3 for the ethoxy analog) .
- Safety : Requires stringent handling due to flammability risks (P210 precaution) .
N-(3,5-dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Key Differences : Incorporates a 3,5-dimethoxyphenyl group and additional methyl/ethyl substituents on the pyrrolopyrazine core.
- The ethyl group at position 1 may alter conformational flexibility .
N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Key Differences : Replaces the carboxamide with a carbothioamide and introduces a bromine atom.
- Thioamide groups exhibit distinct tautomeric behavior, affecting electronic properties .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | clogP | Notable Properties |
|---|---|---|---|---|---|
| N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | C₂₃H₂₅N₃O₂ | 375.47 | 4-ethoxyphenyl, phenyl | ~3.8 | High lipophilicity |
| N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | C₂₂H₂₁F₂N₃O₂ | 397.43 | 2,6-difluorophenyl | ~3.2 | Enhanced metabolic stability |
| N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | C₂₀H₂₇N₃O | 349.46 | tert-butyl | ~4.1 | Improved solubility in organics |
| N-(3,5-dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | C₂₂H₂₈N₃O₃ | 394.49 | 3,5-dimethoxyphenyl, ethyl, methyl | ~2.9 | Higher hydrogen-bonding capacity |
Pharmacological and Industrial Relevance
- Target Selectivity : Fluorinated analogs () are prioritized in drug discovery for their balance of stability and target affinity, while brominated derivatives () serve as intermediates in radiopharmaceuticals.
- Safety Profiles : tert-Butyl derivatives () require rigorous safety protocols due to flammability, contrasting with the relatively stable ethoxyphenyl analog .
Biological Activity
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (commonly referred to as N-EPC-Ph-DHPPyr-CONH2) is a complex organic compound belonging to the class of dihydropyrrolo[1,2-a]pyrazines. This compound is notable for its unique bicyclic structure that incorporates both pyrrole and pyrazine rings. The presence of an ethoxy group and a phenyl moiety enhances its potential biological activity and solubility characteristics, making it an area of interest in medicinal chemistry and drug design.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- CAS Number : 900012-18-2
Synthesis
The synthesis of N-EPC-Ph-DHPPyr-CONH2 typically involves several key steps, often employing catalysts such as palladium or other transition metals to facilitate the formation of the heterocyclic structures. The methods used in the synthesis have been documented in various studies focusing on related compounds within the dihydropyrrolo[1,2-a]pyrazine class .
Biological Activity Overview
Research indicates that derivatives of dihydropyrrolo[1,2-a]pyrazine exhibit significant biological activities, including:
- Antitumor properties
- Neuroprotective effects
- Antimicrobial activity
These activities are largely attributed to their interaction with various biological targets, including receptors involved in neurological functions and pathways related to cancer cell proliferation .
Interaction Studies
Interaction studies with biological targets are crucial for understanding the pharmacodynamics of N-EPC-Ph-DHPPyr-CONH2. Such studies typically involve:
- Binding affinity assessments with specific receptors.
- Functional assays to evaluate the compound's effects on cellular responses.
These studies help elucidate its mechanism of action and therapeutic potential .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to N-EPC-Ph-DHPPyr-CONH2, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dihydropyrrolo[1,2-a]pyrazinones | Similar bicyclic framework | Antitumor properties |
| Pyrrolopyrazines | Contains pyrrole and pyrazine moieties | Neuroprotective effects |
| Pyrazinone Derivatives | Often fused with heterocycles | Antimicrobial activity |
This comparative analysis underscores the unique structural features and potential applications of N-EPC-Ph-DHPPyr-CONH2 while highlighting its similarities with other bioactive compounds .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with condensation of substituted phenyl precursors with pyrrolo-pyrazine intermediates. Key steps include:
- Reagent Selection: Use halogenated aryl compounds (e.g., 4-ethoxyphenyl derivatives) for nucleophilic substitution .
- Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions; reflux in ethanol or dichloromethane improves yield .
- Purification: Chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) enhance purity .
Critical Parameters:
- Temperature control (60–80°C) prevents side reactions.
- Solvent polarity affects reaction kinetics; polar aprotic solvents (DMF) accelerate coupling .
Basic: What spectroscopic techniques are most effective for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm) confirm phenyl and ethoxyphenyl groups. Pyrrolo-pyrazine protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- ¹³C NMR: Carbonyl resonance (~165 ppm) confirms carboxamide functionality .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
- IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm key functional groups .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Dose-Response Curves: Calculate IC₅₀ values for cytotoxicity (e.g., 10–30 µM in MCF-7 cells) and compare with receptor-binding assays .
- Structural Analysis: Compare substituent effects (e.g., ethoxy vs. methoxy groups) using molecular docking to explain potency differences .
Example: A study reporting low antimicrobial activity (MIC >50 µg/mL) may conflict with another due to bacterial strain variability. Replicate assays with Staphylococcus aureus ATCC 25923 and adjust inoculum size .
Advanced: What strategies enable regioselective derivatization of the pyrrolo-pyrazine core?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling:
- Suzuki-Miyaura Reaction: Introduce aryl/heteroaryl groups at C-6/C-8 using brominated precursors and arylboronic acids (yields: 60–85%) .
- Negishi Coupling: Zinc reagents for alkyl/alkynyl substitutions; optimal with Pd(PPh₃)₄ .
- Protection-Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during functionalization .
Key Challenge: Steric hindrance from the 1-phenyl group limits C-2 modifications. Use bulky ligands (e.g., BINAP) to enhance selectivity .
Advanced: How should researchers design in vivo studies to address pharmacokinetic limitations?
Methodological Answer:
- Bioavailability Optimization:
- Formulation: Use lipid-based carriers (e.g., liposomes) to improve solubility .
- Metabolic Stability: Assess cytochrome P450 metabolism using liver microsomes; introduce fluorination to reduce clearance .
- Toxicity Screening:
Case Study: A related dihydropyrrolo-pyrazine analog showed improved neuroprotection in mice after optimizing logP (<3) and PSA (<90 Ų) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking:
- MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) to validate docking poses .
Data Integration: Combine QSAR models with experimental IC₅₀ values to predict modifications (e.g., fluorination at C-6 enhances PDE2A inhibition) .
Advanced: What analytical methods detect degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24h; analyze via HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN) .
- Oxidative Stress: Treat with H₂O₂ (3% v/v); monitor for sulfoxide/sulfone byproducts .
- LC-MS/MS: Identify degradation pathways (e.g., hydrolysis of carboxamide to carboxylic acid) using fragmentation patterns .
Stability Guidelines: Store at 2–8°C in amber vials; avoid aqueous buffers with pH >9 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
